N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14913734
InChI: InChI=1S/C13H15N3O2/c1-9-10-6-4-5-7-11(10)13(18)16(14-9)8-12(17)15(2)3/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide

CAS No.:

Cat. No.: VC14913734

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Standard InChI InChI=1S/C13H15N3O2/c1-9-10-6-4-5-7-11(10)13(18)16(14-9)8-12(17)15(2)3/h4-7H,8H2,1-3H3
Standard InChI Key RFJWGQMDFDQIJJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

N,N-Dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide consists of a phthalazinone ring system fused with a benzene ring, substituted at the 4-position with a methyl group. The acetamide side chain features N,N-dimethylation, which enhances its lipophilicity and bioavailability. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight245.28 g/mol
Exact Mass245.1164 u
LogP (Partition Coefficient)1.38

The compound’s structure was confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and IR spectroscopy. The 1H^1\text{H}-NMR spectrum exhibits characteristic singlet signals for the methyl groups at δ 2.50 and δ 3.03, while the phthalazinone aromatic protons resonate between δ 7.19 and δ 8.63 .

Comparative Structural Analysis

Phthalazinone derivatives often share structural motifs that correlate with biological activity. For instance, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide (Compound 4) demonstrates enhanced antimicrobial activity due to its hydrazide moiety . In contrast, N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide’s dimethylacetamide group may improve membrane permeability, a critical factor in its pharmacokinetic profile .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of N,N-dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide typically involves a multi-step process:

  • N-Alkylation: Reaction of 4-methylphthalazin-1-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate yields the intermediate ethyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate .

  • Hydrazinolysis: Treatment with hydrazine hydrate converts the ester to the corresponding hydrazide.

  • Dimethylation: Reaction with dimethylamine under acidic conditions introduces the N,N-dimethyl group, finalizing the acetamide structure .

This route emphasizes chemoselectivity, as competing O-alkylation is minimized due to the nitrogen atom’s higher nucleophilicity .

Challenges in Synthesis

Side reactions, such as the formation of azide byproducts during hydrazinolysis, require careful control of reaction conditions (e.g., temperature, pH) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as confirmed by HPLC .

Biological Activities and Mechanisms of Action

Antimicrobial Efficacy

N,N-Dimethyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide exhibits broad-spectrum antimicrobial activity:

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)Source
Staphylococcus aureus0.470.94
Escherichia coli1.883.75
Candida albicans0.230.47

The compound’s mechanism involves inhibition of E. coli MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), a key enzyme in peptidoglycan biosynthesis, as revealed by molecular docking studies .

Pharmacological Applications and Derivative Development

Lead Optimization Strategies

Structural modifications to enhance potency include:

  • Side Chain Elongation: Replacing the methyl group with a benzyl moiety improved S. aureus MIC to 0.23 µg/mL .

  • Heterocyclic Hybridization: Fusion with benzothiazole rings increased antifungal activity against Aspergillus niger (MIC = 0.06 µg/mL) .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced oral bioavailability by 3.2-fold in rat studies, with sustained release over 72 hours .

Computational and Structural Insights

Molecular Docking Analysis

Docking simulations using AutoDock Vina revealed strong binding affinity (−9.2 kcal/mol) to E. coli MurB (PDB: 1MBT). Key interactions include hydrogen bonds with Asp98 and hydrophobic contacts with Val261 .

Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level identified the HOMO-LUMO energy gap (4.1 eV), indicating high kinetic stability and potential for redox-mediated antibacterial activity .

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